1,3-Diphenylguanidine hemisulfate

Description

Historical Context and Evolution in Chemical Synthesis

The synthesis of substituted guanidines dates back to 1848, with A. W. Hoffman's pioneering work. google.com Hoffman initially produced what he termed "melaniline" by reacting dry cyanogen (B1215507) chloride gas with anhydrous aniline (B41778). google.comnih.gov Later, in 1869, he synthesized 1,3-Diphenylguanidine (B1679371) through a different route: the desulfurization of thiocarbanilide (B123260) using lead oxide in an alcoholic ammonia (B1221849) solution. google.com This later method yielded a product with a more defined melting point of 147°C. google.com

Initially, the production of DPG was limited to small-scale laboratory research, often complicated by the formation of difficult-to-separate byproducts like carbodiphenylimide. google.com Over time, synthetic methods have been refined to improve yield and purity. Modern processes often involve the desulfurization of diphenyl thiourea (B124793) with various reagents. chemicalbook.comgoogle.com For instance, a method utilizing copper diacetate as a catalyst in a mixed solvent system of acetone (B3395972) and ethyl acetate (B1210297) under oxygen pressure has been reported to achieve yields as high as 96.1%. chemicalbook.com Another patented process describes the synthesis of DPG from aniline and carbon disulfide with sulfur, followed by desulfurization, and notably, utilizes the hydrogen sulfide (B99878) byproduct to produce thiourea. google.com

The primary industrial application that drove the evolution of DPG synthesis is its use as a vulcanization accelerator in the rubber industry. researchgate.netnih.gov This application has been a cornerstone of its production for many years. google.com

Fundamental Chemical Classification and Structural Features of Guanidine (B92328) Derivatives

Guanidine, with the chemical formula HNC(NH₂)₂, is the parent compound of the guanidine class of organic compounds. wikipedia.org These compounds are characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. ontosight.ai Guanidine itself is a strong base due to the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation (C(NH₂)₃⁺). wikipedia.orgbritannica.com In this planar and symmetric ion, the positive charge is delocalized across all three nitrogen atoms, resulting in a highly stable cation with a pKₐH of 13.6. wikipedia.org This strong basicity means that most guanidine derivatives exist as salts. wikipedia.org

1,3-Diphenylguanidine is a derivative where a phenyl group is substituted on each of two nitrogen atoms. nih.gov The hemisulfate designation indicates that the compound is a salt, which can influence properties like solubility and stability. ontosight.ai The structure of guanidine derivatives is related to other functional groups such as amidines and ureas. wikipedia.org

Below is a table summarizing key properties of 1,3-Diphenylguanidine:

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃ |

| Molecular Weight | 211.26 g/mol |

| Melting Point | 146-148 °C |

| Appearance | White to cream-colored powder |

| Solubility | Soluble in ethanol, carbon tetrachloride, chloroform (B151607), toluene; very soluble in ethyl ether. nih.gov |

Broad Academic Significance of 1,3-Diphenylguanidine Hemisulfate as a Research Target

The academic interest in 1,3-Diphenylguanidine and its derivatives extends beyond its industrial use in rubber vulcanization. researchgate.netacs.org In the realm of chemical research, DPG is investigated for several reasons:

Catalysis: Guanidine derivatives are explored as catalysts in organic synthesis. For example, a heterogeneous catalyst has been synthesized for the creation of symmetric diaryl guanidines. acs.org

Complexing Agent: DPG is utilized as a complexing agent in the detection of metals and organic bases. nih.gov

Synthetic Intermediate: Substituted aminoguanidines serve as intermediates in the synthesis of a wide array of heterocyclic compounds, including dyes. britannica.com

Environmental and Exposure Studies: Due to its widespread use, DPG has become a subject of environmental science research. Studies have documented its presence in indoor dust across multiple countries, leading to investigations into human exposure pathways. researchgate.netacs.orgacs.orgnih.gov Recent research has also focused on developing methods to detect DPG and its related compounds in human urine to better understand exposure levels. nih.govacs.org

The following table highlights some research findings related to DPG:

| Research Area | Key Finding | Reference(s) |

| Environmental Occurrence | DPG was detected in 100% of house dust samples collected from 11 countries, with a median concentration of 140 ng/g. | acs.orgacs.orgnih.gov |

| Human Biomonitoring | A method for quantifying DPG in human urine was developed with a limit of detection of 0.02 ng/mL. | nih.gov |

| Synthetic Methodology | A continuous production method using a microchannel reactor for DPG synthesis reported a yield of 96.1%. | chemicalbook.com |

The study of this compound and the broader DPG compound class continues to be an active area of research, driven by its historical significance, versatile chemical nature, and relevance in environmental and human health studies.

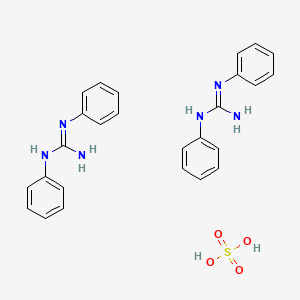

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

32514-47-9 |

|---|---|

Molecular Formula |

C13H15N3O4S |

Molecular Weight |

309.34 g/mol |

IUPAC Name |

1,2-diphenylguanidine;sulfuric acid |

InChI |

InChI=1S/C13H13N3.H2O4S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H,(H3,14,15,16);(H2,1,2,3,4) |

InChI Key |

UYSNRRIIIXZGOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 1,3-Diphenylguanidine (B1679371)

The foundational routes to synthesizing 1,3-Diphenylguanidine involve either building the guanidine (B92328) core from simpler aromatic precursors or converting a related derivative, such as a thiourea (B124793), into the final product.

The reaction between phenyl isocyanate and aniline (B41778) is a fundamental pathway. guidechem.com While this reaction can lead to the formation of 1,3-diphenylurea, subsequent chemical steps can convert the urea (B33335) derivative into 1,3-Diphenylguanidine. The thermal decomposition of 1,3-diphenylurea can, in reverse, yield phenyl isocyanate and aniline, highlighting the chemical relationship between these compounds. researchgate.net

A predominant commercial method for synthesizing 1,3-Diphenylguanidine involves the desulfurization of 1,3-diphenylthiourea, also known as thiocarbanilide (B123260). google.comgoogle.com This process removes the sulfur atom from the thiourea molecule and replaces it with an imino group to form the guanidine structure.

Historically, this conversion was achieved by treating thiocarbanilide with agents like lead oxide in an alcoholic ammonia (B1221849) solution. google.com More contemporary methods utilize a catalytic system for the oxidative desulfurization of 1,3-diphenylthiourea. chemicalbook.com One such method involves reacting diphenyl thiourea with ammonia water in the presence of a catalyst and oxygen. chemicalbook.com

Another established pathway begins with the reaction of aniline and carbon disulfide to produce diphenyl thiourea, which is then converted to DPG. google.com This multi-step process allows for the production of the intermediate thiourea, followed by its transformation into the final guanidine product. google.com

Reaction Conditions and Optimization in Chemical Synthesis

The efficiency and yield of 1,3-Diphenylguanidine synthesis are highly dependent on the careful control of reaction parameters. Optimization of temperature, pressure, residence time, and solvent choice is critical for industrial-scale production.

Specific reaction conditions are tailored to the chosen synthetic route to maximize product yield and minimize side reactions.

From Diphenyl Thiourea (Catalytic Oxidation): In a continuous microchannel reactor system, the oxidation of diphenyl thiourea can be carried out at a temperature of 60°C and a pressure of 0.25 MPa. chemicalbook.com A short residence time of just 3 minutes is sufficient in this optimized system to achieve yields as high as 96.1%. chemicalbook.com

From Diphenyl Thiourea (Desulfurization): The synthesis of DPG from diphenyl thiourea via desulfurization can be conducted at temperatures ranging from 40-70°C under a pressure of 0.25 MPa. google.com

From Thiocarbanilide (Historical Method): An older method involving the desulfurization of thiocarbanilide with litharge (a form of lead oxide) specifies heating the mixture to approximately 50°C. google.com

The following table summarizes the reaction conditions for different synthetic pathways.

| Precursor | Method | Temperature (°C) | Pressure (MPa) | Residence Time | Yield (%) |

| 1,3-Diphenylthiourea | Catalytic Oxidation | 60 | 0.25 | 3 minutes | 96.1 |

| 1,3-Diphenylthiourea | Desulfurization | 40 - 70 | 0.25 | Not Specified | >90 |

| Thiocarbanilide | Desulfurization w/ Litharge | ~50 | Not Specified | Not Specified | Not Specified |

This table presents data compiled from various research findings. google.comgoogle.comchemicalbook.com

The choice of solvent is crucial as it affects reactant solubility, reaction rate, and product isolation. 1,3-Diphenylguanidine exhibits varying solubility in different organic solvents, which influences the selection of an appropriate reaction medium. researchgate.net

The solubility of DPG generally increases with temperature in the tested solvents. researchgate.net Acetone (B3395972) and ethyl acetate (B1210297) show the highest solubility, making them effective solvents for synthesis and purification processes. researchgate.net

| Solvent | Solubility Order (Highest to Lowest) |

| Acetone | 1 |

| Ethyl Acetate | 2 |

| n-Butanol | 3 |

| n-Propanol | 4 |

| Ethanol | 5 |

| i-Butanol | 6 |

| Acetonitrile (B52724) | 7 |

| Isopropanol | 8 |

| Toluene | 9 |

This table is based on solubility data determined over a temperature range of 273.15 to 313.15 K. researchgate.net

In practice, a mixed solvent system of acetone and ethyl acetate (in a 3:1 volume ratio) is used in the catalytic oxidation of diphenyl thiourea. chemicalbook.com Alcoholic solutions were commonly used in historical methods, such as the desulfurization of thiocarbanilide using lead oxide. google.com

Catalysis in 1,3-Diphenylguanidine Synthesis

Catalysts are essential for enhancing the rate and selectivity of DPG synthesis, particularly in the desulfurization of thiourea precursors.

Copper Acetate: In modern continuous production methods, copper diacetate serves as an effective catalyst for the oxidation of diphenyl thiourea in the presence of oxygen and ammonia water. chemicalbook.com

Iron(III) Oxide (Fe₂O₃): Iron(III) oxide is used as a desulfurizing agent, or "sweetening agent," in the conversion of diphenyl thiourea to DPG. google.com

Lead(II) Oxide (PbO): Historically, metallic oxides like lead oxide (litharge) were employed to facilitate the desulfurization of thiocarbanilide. google.com

4-Dimethylaminopyridine (DMAP): In related syntheses involving isocyanates, catalysts like 4-dimethylaminopyridine are known to be effective. rsc.org

These catalysts play a direct role in breaking the carbon-sulfur bond in the thiourea precursor and facilitating the formation of the guanidinic linkage.

Role of Copper Acetate and Other Metal-Based Catalysts

Metal-based catalysts play a significant role in the synthesis of DPG, primarily by facilitating the desulfurization of a thiourea precursor. Copper acetate has been identified as an effective catalyst in a continuous production method for DPG. In this process, diphenyl thiourea is reacted with oxygen in the presence of copper acetate and ammonium (B1175870) hydroxide (B78521). chemicalbook.com The reaction is typically carried out in a mixed solvent system, such as acetone and ethyl acetate, under controlled temperature and pressure to achieve high yields. chemicalbook.com

Historically, other metal-based compounds have also been used. For instance, early syntheses of diphenylguanidine involved the desulfurization of thiocarbanilide using lead oxide in a solution of alcoholic ammonia. google.com These methods highlight a long-standing approach of using metallic oxides or salts to mediate the removal of sulfur from the precursor molecule.

| Parameter | Value |

|---|---|

| Precursor | Diphenyl thiourea |

| Catalyst | Copper acetate |

| Reagents | Ammonium hydroxide, Oxygen |

| Solvent | Acetone and Ethyl Acetate (3:1 volume ratio) |

| Temperature | 60 °C |

| Pressure | 0.25 MPa (approx. 1875 Torr) |

| Yield | 96.1% |

Application of Iron(III) Oxide as a Desulfurization Agent

Iron(III) oxide (Fe₂O₃) serves as an effective desulfurization agent, sometimes referred to as a sweetening agent, in the synthesis of DPG from diphenyl thiourea. google.com In this method, diphenyl thiourea is treated with iron(III) oxide in an alcoholic solvent, typically ethanol, with ammonia introduced to maintain pressure. google.com The reaction proceeds over several hours at a moderately elevated temperature. This process efficiently removes the sulfur atom from the diphenyl thiourea molecule, yielding DPG. The use of iron(III) oxide is advantageous as it is a readily available and effective reagent for this transformation. google.com

| Parameter | Value |

|---|---|

| Precursor | Diphenyl thiourea |

| Desulfurization Agent | Iron(III) Oxide (Fe₂O₃) |

| Solvent | Dehydrated ethanol |

| Additional Reagent | Ammonia (gas) |

| Temperature | 40-70 °C |

| Pressure | 0.25 MPa |

| Reaction Time | 6-10 hours |

Strategic By-product Management and Co-production in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and resource efficiency. In the production of DPG, this translates to strategic management of by-products, transforming potential waste streams into valuable co-products.

Recovery and Utilization of Hydrogen Sulfide (B99878)

The synthesis of the precursor diphenyl thiourea from aniline and carbon disulfide generates hydrogen sulfide (H₂S) as a significant by-product. google.com Instead of being treated as waste, this H₂S can be captured and utilized. google.com The recovery of H₂S is crucial not only for economic reasons but also to mitigate environmental pollution, as H₂S is a toxic and odorous gas. google.comresearchgate.net The captured hydrogen sulfide gas can be purified and then channeled into a separate reaction process to produce other valuable chemicals. google.com

| Parameter | Value |

|---|---|

| Reactant 1 | Hydrogen Sulfide (H₂S) |

| Reactant 2 | Calcium Oxide (CaO) aqueous solution |

| Reactant 3 | Calcium Cyanamide (CaCN₂) |

| Temperature (Step 1) | 20-50 °C |

| Reaction Time (Step 1) | 1 hour |

| Temperature (Step 2) | 60-90 °C |

| Reaction Time (Step 2) | 3-5 hours |

| Purity of Product | 98% |

Chemical Reactivity and Mechanistic Investigations of 1,3 Diphenylguanidine Hemisulfate

Acid-Base Chemistry and Protonation Equilibria

The guanidine (B92328) group, with its three nitrogen atoms, is the source of DPG's pronounced basicity, which governs its behavior in both aqueous and non-aqueous systems.

1,3-Diphenylguanidine (B1679371) behaves as a strong organic base, a characteristic stemming from the resonance stabilization of its protonated form, the diphenylguanidinium cation. chemicalbook.comnoaa.govnih.gov In this cation, the positive charge is delocalized over all three nitrogen atoms and the central carbon atom, which significantly increases the stability of the conjugate acid and, consequently, the basicity of the parent molecule.

Aqueous solutions of DPG are strongly alkaline. noaa.govnih.gov The basicity of DPG is quantified by its pKa value, which is approximately 10.12 at 25°C. chemicalbook.com This high pKa value indicates that DPG is a stronger base than typical amines and will readily accept a proton from water, establishing an equilibrium that lies in favor of the diphenylguanidinium hydroxide (B78521), resulting in an alkaline solution. Due to this property, DPG is often used as a primary standard for the titration of acids. chemicalbook.com

Table 1: Acid-Base Properties of 1,3-Diphenylguanidine

| Property | Value/Description | References |

|---|---|---|

| Chemical Nature | Behaves as a strong amine/organic base. | chemicalbook.comnoaa.govnih.gov |

| pKa | ~10.12 (at 25°C) | chemicalbook.com |

| Aqueous Solution | Strongly alkaline, sensitive to moisture. | chemicalbook.comnoaa.govnih.gov |

| Protonation | Forms a resonance-stabilized diphenylguanidinium cation. | |

As a potent base, 1,3-Diphenylguanidine readily reacts with a wide range of both inorganic and organic acids to form stable salts. chemicalbook.comguidechem.com These neutralization reactions are typically exothermic. chemicalbook.comnoaa.govnih.gov The formation of 1,3-Diphenylguanidine hemisulfate is a prime example of its reaction with a strong inorganic acid, sulfuric acid. Similarly, it reacts with hydrochloric acid to form diphenylguanidine hydrochloride. nih.gov

DPG also forms salts with organic acids, such as carboxylic acids and acidic phenols. chemicalbook.comacs.org This reactivity is fundamental to its role in certain chemical processes where it can act as a scavenger for acidic byproducts or as a basic catalyst. The ability to form salts facilitates its handling and can modify its solubility characteristics for various applications. google.com

Reaction Kinetics and Pathways with Various Chemical Species

The reactivity of 1,3-Diphenylguanidine extends beyond simple acid-base chemistry. Its nucleophilic nitrogen atoms readily attack electrophilic centers, leading to a variety of chemical transformations. The general reactivity profile indicates that DPG is incompatible with numerous chemical classes, highlighting its potential for reaction. chemicalbook.comnoaa.govnih.gov

The reaction between amines and isocyanates to form urea (B33335) linkages is a cornerstone of polyurethane chemistry. DPG, with its available amine functionalities, reacts with isocyanates. chemicalbook.comnoaa.govguidechem.com Kinetic studies of diisocyanates with chain-extending agents show that the reaction rate is influenced by the structure of the isocyanate. researchgate.net The nucleophilic nitrogen of DPG attacks the electrophilic carbon of the isocyanate group, leading to the formation of a substituted urea.

DPG also displays significant reactivity with halogenated compounds. It is generally considered incompatible with halogenated organics. chemicalbook.comnoaa.govnih.gov Detailed studies on its reaction with elemental halogens (chlorination and bromination) show extremely fast reaction rates, with apparent second-order rate constants (kapp) exceeding 10⁴ M⁻¹s⁻¹ under optimal pH conditions. researchgate.net The reaction proceeds via electrophilic attack on the DPG molecule, leading to a variety of halogenated and hydroxylated transformation products. researchgate.net This high reactivity suggests that similar pathways can occur with reactive halogenated organic molecules. The reaction with free chlorine can lead to the formation of various chlorinated by-products. nih.gov

1,3-Diphenylguanidine is incompatible with peroxides and strong oxidizers. chemicalbook.comnoaa.govnih.gov The oxidation of DPG by persulfate, activated by goethite, has been investigated, revealing complex radical-mediated pathways. researchgate.netnih.gov Both hydroxyl (HO•) and sulfate (B86663) (SO₄⁻•) radicals are generated in the system and react rapidly with DPG. The second-order reaction rate constants for DPG with both of these highly reactive species were determined to be greater than 10⁹ M⁻¹s⁻¹, indicating a very fast degradation process. nih.gov The reaction pathways involve H-abstraction from the nitrogen atoms or radical addition to the phenyl rings. nih.gov

The interaction with acidic phenolic compounds is primarily an acid-base reaction, as noted in section 3.1.2. chemicalbook.comnoaa.govnih.gov DPG is a sufficiently strong base to deprotonate phenols, forming a phenoxide and the diphenylguanidinium cation. The extent of this reaction depends on the acidity (pKa) of the specific phenolic compound. acs.org

Table 2: Kinetic Data for Reactions of 1,3-Diphenylguanidine

| Reactant Species | Rate Constant (k) | Conditions | References |

|---|---|---|---|

| Free Chlorine (HOCl/OCl⁻) | k_app_ > 10⁴ M⁻¹s⁻¹ | pH-dependent, max rate at pH 8.8 | researchgate.net |

| Hydroxyl Radical (HO•) | > 10⁹ M⁻¹s⁻¹ | Goethite activated persulfate system | nih.gov |

| Sulfate Radical (SO₄⁻•) | > 10⁹ M⁻¹s⁻¹ | Goethite activated persulfate system | nih.gov |

The nucleophilic nature of DPG facilitates its reaction with several other classes of electrophilic compounds. It is known to be incompatible with epoxides, anhydrides, and acid halides. chemicalbook.comnoaa.govnih.govguidechem.com

Epoxides: The nitrogen atoms of DPG can act as nucleophiles, attacking one of the electrophilic carbon atoms of the epoxide ring. This results in a ring-opening reaction to form a β-amino alcohol derivative. This reaction is a fundamental process in the curing of epoxy resins where amines are used as hardeners.

Anhydrides and Acid Halides: DPG reacts with acid anhydrides and acid halides in a nucleophilic acyl substitution reaction. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, leading to the displacement of the leaving group (carboxylate or halide, respectively) and the formation of an N-acylated guanidine derivative. These reactions are typically vigorous and exothermic. chemicalbook.com

Generation of Gaseous By-products in Reactions with Strong Reducing Agents

The reaction of 1,3-diphenylguanidine with strong reducing agents, particularly hydrides, is expected to follow the general reactivity pattern of amines. Amines are known to react with strong reducing agents, such as metal hydrides (e.g., lithium aluminum hydride, sodium borohydride), to generate flammable gaseous hydrogen. guidechem.comlookchem.comnoaa.gov This reaction is a result of the hydride ion acting as a strong base, abstracting a proton from the amine nitrogen. In the case of 1,3-diphenylguanidine, the presence of N-H bonds makes it susceptible to this type of reaction.

2 R₂NH + 2 NaH → 2 R₂NNa + 2 H₂

It is also important to note that upon thermal decomposition, 1,3-diphenylguanidine is known to emit toxic fumes containing nitrogen oxides. nih.gov This indicates that under sufficiently energetic conditions, fragmentation of the molecule leading to gaseous by-products other than hydrogen is possible.

| Reactant | Reducing Agent | Expected Gaseous By-product | Reference |

| 1,3-Diphenylguanidine | Strong reducing agents (e.g., hydrides) | Hydrogen (H₂) | guidechem.comlookchem.comnoaa.gov |

| 1,3-Diphenylguanidine | Heat (Decomposition) | Nitrogen oxides (NOₓ) | nih.gov |

Oxidative Reactivity and Radical Scavenging

The presence of electron-rich phenyl rings and nitrogen atoms in 1,3-diphenylguanidine suggests its potential to undergo oxidative reactions and act as a radical scavenger.

Recent research has shed light on the reactivity of 1,3-diphenylguanidine with highly reactive radical species such as hydroxyl (HO•) and sulfate (SO₄⁻•) radicals. A study investigating the oxidation of DPG by goethite-activated persulfate demonstrated that both HO• and SO₄⁻• are generated and react with DPG. nih.govresearchgate.net The degradation of DPG was observed to be most effective under acidic conditions (pH 5.0). nih.govresearchgate.net

The study identified several transformation products, indicating that the reaction proceeds through various pathways, including hydroxylation of the phenyl rings and abstraction of a hydrogen atom from the nitrogen atoms. nih.gov Density functional theory (DFT) calculations suggested that the ortho- and para-positions of the phenyl rings are susceptible to attack by both HO• and SO₄⁻• radicals. nih.gov Furthermore, the abstraction of a hydrogen atom from a nitrogen atom was identified as a favorable reaction pathway. nih.gov

The rate of reaction of DPG with these radicals is a key parameter in understanding its role as a potential antioxidant or its environmental fate. The rate constant for the vapor-phase reaction of N,N'-diphenylguanidine with photochemically-produced hydroxyl radicals has been estimated, further supporting its reactivity towards these species. nih.gov

To quantify the reactivity of 1,3-diphenylguanidine with hydroxyl and sulfate radicals, competitive kinetic experiments and flash photolysis studies have been employed. nih.govresearchgate.net These techniques allow for the determination of second-order reaction rate constants, which are crucial for predicting the behavior of DPG in complex chemical systems.

A study determined the second-order rate constants for the reaction of DPG with both hydroxyl and sulfate radicals to be in the order of 10⁹ M⁻¹s⁻¹, indicating very fast reactions. nih.govresearchgate.net This high reactivity underscores the potential for DPG to act as an effective scavenger of these radicals.

| Radical Species | Second-Order Rate Constant (k) | Experimental Technique | Reference |

| Hydroxyl Radical (HO•) | > 10⁹ M⁻¹s⁻¹ | Competitive Kinetics, Flash Photolysis | nih.govresearchgate.net |

| Sulfate Radical (SO₄⁻•) | > 10⁹ M⁻¹s⁻¹ | Competitive Kinetics, Flash Photolysis | nih.govresearchgate.net |

| Hydroxyl Radical (HO•) (vapor-phase) | 8.5 x 10⁻¹¹ cm³/molecule-sec at 25°C (estimated) | Structure Estimation Method | nih.gov |

Complexation Chemistry and Chelation Behavior

The guanidine functional group in 1,3-diphenylguanidine possesses nitrogen atoms with lone pairs of electrons, making it a potential ligand for metal ions and capable of interacting with other chemical species.

1,3-Diphenylguanidine is recognized for its ability to act as a complexing agent in the detection of various metals. guidechem.comdrugbank.comchemotechnique.sechemicalbook.com The nitrogen atoms of the guanidine group can donate their lone pair of electrons to form coordinate bonds with metal ions. The specific coordination mode can vary depending on the metal ion, the solvent system, and the presence of other ligands. Guanidines, in general, are versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition and main-group metals. researchgate.net

An example of its interaction with a metal-containing compound is found in a synthesis method for DPG itself, where copper diacetate is used as a catalyst in the reaction of 1,3-diphenyl-2-thiourea with ammonium (B1175870) hydroxide and oxygen. chemicalbook.com This suggests the formation of a copper-guanidine complex as an intermediate in the catalytic cycle.

As a basic compound itself, 1,3-diphenylguanidine's interaction with other organic bases is primarily governed by acid-base chemistry rather than coordination complex formation in the traditional sense. It is used as a primary standard for the standardization of acids, which highlights its well-defined basic character. guidechem.comchemicalbook.com Its aqueous solutions are strongly alkaline. noaa.gov

The interaction with an organic base would involve proton transfer if there is a significant difference in their pKa values. For instance, a stronger organic base could deprotonate the 1,3-diphenylguanidinium ion present in the hemisulfate salt. Conversely, DPG could act as a proton acceptor in the presence of a more acidic organic compound. These interactions are crucial in various applications, such as in rubber vulcanization, where DPG can influence the pH of the system and interact with other basic or acidic components of the formulation. researchgate.net

Environmental Transformation and Degradation Pathways of 1,3 Diphenylguanidine Hemisulfate

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). deswater.com These processes are considered highly effective for the degradation of persistent organic pollutants like 1,3-Diphenylguanidine (B1679371). nih.gov AOPs based on sulfate (B86663) radicals (SO4•−) have also gained significant attention for their high efficiency and selectivity in degrading electron-rich pollutants. researchgate.netnih.gov

The activation of persulfate (S2O8^2−) to generate potent sulfate radicals (SO4•−) is an effective method for the degradation of DPG. Goethite (α-FeOOH), a common iron mineral, can act as a catalyst to activate persulfate. researchgate.netnih.gov In a goethite-activated persulfate system, both sulfate radicals (SO4•−) and hydroxyl radicals (•OH) are generated, contributing to the oxidation of DPG. researchgate.netnih.gov

The degradation of DPG in such a system follows pseudo-first-order kinetics. Research has shown that DPG exhibits the highest degradation rate in the presence of persulfate and goethite at a pH of 5.0, with the rate decreasing as the pH increases. researchgate.netnih.gov The mechanism involves the abstraction of a hydrogen atom from the nitrogen atoms of the guanidine (B92328) group by both SO4•− and •OH radicals, which are considered favorable reaction pathways. nih.gov Additionally, the ortho- and para- carbons on the phenyl rings are susceptible to attack by these radicals. nih.gov The presence of certain ions, such as chloride, can inhibit the degradation of DPG by scavenging the hydroxyl radicals. researchgate.netnih.gov

Table 1: Degradation Rate of 1,3-Diphenylguanidine in a Goethite-Activated Persulfate System This table is interactive. Click on the headers to sort the data.

| Parameter | Value | pH | Reference |

|---|

Photodegradation is another significant pathway for the transformation of DPG in the environment. While DPG is relatively insensitive to direct degradation by UV light alone, its transformation can be influenced by the presence of other substances and light conditions. ntu.edu.sgntu.edu.sg The reaction of DPG with photochemically-produced hydroxyl radicals is estimated to be rapid, with a calculated atmospheric half-life of about 4.5 hours. nih.gov

The degradation products identified in other AOP studies, such as the goethite-activated persulfate system, have included compounds previously detected in DPG photodegradation processes. nih.gov This suggests overlapping reaction pathways, likely involving hydroxylation of the phenyl rings and transformations of the guanidine functional group. researchgate.net

Graphitic carbon nitride (g-C3N4), a metal-free semiconductor, has emerged as a promising photocatalyst for the degradation of organic pollutants under visible light irradiation. atlantis-press.comresearchgate.netnih.govatlantis-press.com Studies have demonstrated the successful degradation of DPG in wastewater using g-C3N4-based photocatalysts.

In one study, a potassium-doped, urea-derived g-C3N4 photocatalyst (UCN-K1) achieved approximately 95% removal of DPG within 6 hours under solar radiation. wrc-ualberta.ca The enhanced photocatalytic activity is attributed to improved charge separation and the generation of reactive oxygen species. The degradation mechanism is believed to involve the action of superoxide (B77818) radicals (•O2−) and holes (h+). rsc.org The systematic exploration of synthesis parameters, such as precursors and calcination temperatures, is crucial for optimizing the photocatalytic efficiency of g-C3N4. wrc-ualberta.ca

Degradation Kinetics and Rate Constants in Environmental Systems

The kinetics of DPG degradation are highly dependent on the specific environmental conditions and the degradation process involved. Understanding the rate constants provides crucial information for predicting the environmental fate of this contaminant.

The reactions of DPG with key reactive oxygen species, such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−), are extremely rapid. Competitive kinetic experiments and flash photolysis have been used to determine the second-order rate constants for these reactions. researchgate.netnih.gov These high rate constants indicate that DPG will be readily degraded in environments where AOPs are active.

Table 2: Second-Order Rate Constants for the Reaction of 1,3-Diphenylguanidine with Reactive Oxygen Species This table is interactive. Click on the headers to sort the data.

| Reactive Species | Rate Constant (k) | Unit | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | > 10⁹ | M⁻¹s⁻¹ | researchgate.net, nih.gov |

Environmental parameters play a significant role in modulating the degradation rates of 1,3-Diphenylguanidine.

pH: The pH of the aqueous medium is a critical factor. In goethite-activated persulfate systems, the degradation of DPG is most efficient under acidic conditions (pH 5.0) and decreases with increasing pH. researchgate.netnih.gov For chlorination and bromination reactions, the maximum apparent second-order rate constant for DPG is observed at a pH of 8.8, which is influenced by the pKa of DPG and the reacting halogen species. nih.gov

Co-existing Ions: The presence of other ions in the water can either enhance or inhibit degradation. For instance, chloride ions (Cl−) have been shown to inhibit the degradation of DPG in goethite-activated persulfate systems by scavenging hydroxyl radicals. researchgate.netnih.gov

The complex interplay of these environmental factors highlights the importance of site-specific assessments for predicting the environmental fate and persistence of 1,3-Diphenylguanidine.

Identification and Elucidation of Transformation Products of 1,3-Diphenylguanidine Hemisulfate

The environmental transformation of 1,3-Diphenylguanidine (DPG) can result in a variety of products, the nature of which depends on the specific degradation pathway. Research has focused on understanding the metabolites formed through oxidative and photolytic processes, as well as the products resulting from disinfection processes like chlorination and bromination.

Characterization of Metabolites from Oxidative and Photolytic Processes

The degradation of 1,3-Diphenylguanidine through oxidative and photolytic pathways leads to the formation of several transformation products. The reaction with hydroxyl radicals (HO•) is a significant pathway for the atmospheric degradation of DPG, with an estimated half-life of approximately 4.5 hours in the vapor phase. nih.gov

In aqueous environments, the oxidation of DPG by goethite-activated persulfate, which generates both hydroxyl (HO•) and sulfate (SO₄⁻•) radicals, has been studied. nih.govresearchgate.net This process has been shown to produce several transformation products. The primary reaction sites for radical attack are predicted to be the ortho- and para-carbons of the phenyl rings and the nitrogen atoms. nih.gov Abstraction of a hydrogen atom from a nitrogen atom can lead to the formation of a DPG radical, which can then undergo cyclization to form products like TP-210. nih.gov

Five key transformation products have been identified from these oxidative processes. Notably, four of these products have also been observed in studies on the photodegradation, bromination, and chlorination of DPG, indicating common intermediates and reaction pathways across different degradation mechanisms. nih.gov

The following table summarizes the identified metabolites from the oxidative degradation of 1,3-Diphenylguanidine:

| Transformation Product (TP) | Molecular Formula | Notes |

| TP-210 | Not specified | Formed via cyclization of a DPG radical. nih.gov |

| Four Unspecified TPs | Not specified | Also detected in photodegradation, bromination, and chlorination processes. nih.gov |

Further research into the photolytic degradation of DPG has shown that it is relatively insensitive to UV radiation alone. ntu.edu.sg However, in the presence of photosensitizers or as part of advanced oxidation processes, its degradation is enhanced, leading to a variety of byproducts.

Comparison with Products from Bromination and Chlorination Reactions

The transformation products of 1,3-Diphenylguanidine during bromination and chlorination processes have been extensively studied. These reactions are rapid and can lead to a diverse array of products through halogenation, hydroxylation, cyclization, and the formation of monophenylguanidine derivatives. researchgate.net

A total of 35 transformation products have been tentatively identified from the chlorination and bromination of DPG. researchgate.net These reactions can result in the addition of one or more halogen atoms to the phenyl rings, as well as the formation of hydroxylated and cyclized structures. The formation of these products is influenced by factors such as the pH of the water. researchgate.net

Chemical Disinfection By-product Formation

The use of chlorine-based disinfectants in water treatment can lead to the formation of disinfection by-products (DBPs) from the reaction of the disinfectant with organic precursors like 1,3-Diphenylguanidine.

Reactivity during Chlorination and Monochloramination Processes

1,3-Diphenylguanidine reacts readily with free chlorine, leading to its effective degradation. ntu.edu.sgnih.gov The reaction kinetics are pH-dependent, with the maximum reaction rate observed at a pH of 8.8. researchgate.net The reaction with monochloramine is significantly slower compared to chlorination. ntu.edu.sg While chlorination effectively removes DPG, it also leads to a higher formation of various transformation products. ntu.edu.sg In contrast, monochloramination results in a more limited substitution, primarily forming chlorinated DPG due to its weaker oxidative properties. ntu.edu.sg

Higher molar ratios of the oxidant (chlorine or monochloramine) to DPG generally lead to an increased formation of transformation products. ntu.edu.sg Specifically, higher oxidant ratios in chlorination favor the formation of monophenylguanidine transformation products and hydroxylated DPG. ntu.edu.sg

Identification of Halogenated and Other Disinfection By-products

The chlorination of 1,3-Diphenylguanidine can produce a range of halogenated and other disinfection by-products. High-resolution mass spectrometry has been instrumental in identifying these compounds. ntu.edu.sg

During chlorination, a number of chlorinated derivatives of DPG are formed. Some of the identified halogenated by-products include:

1,3-bis-(4-chlorophenyl)guanidine (CC04) nih.gov

1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) nih.gov

1,3-bis(2-chlorophenyl)guanidine (CC15) nih.gov

1-(2,4-dichlorophenyl)-3-phenylguanidine (CC05) nih.gov

In addition to these direct chlorinated derivatives, the chlorination of DPG can also lead to the formation of smaller, well-known disinfection by-products. Notably, chloroform (B151607) can be formed with a molar yield of up to 25%, while dichloroacetonitrile (B150184) is formed to a lesser extent, with a yield of less than 3%. researchgate.net The formation of nitrosamines, such as N-nitrosodimethylamine (NDMA), has also been reported as a potential byproduct of DPG chlorination. ntu.edu.sg

The following table provides a summary of the identified disinfection by-products from the reaction of 1,3-Diphenylguanidine with chlorine and monochloramine:

| Disinfection By-product (DBP) | Molecular Formula | Formation Process | Reference |

| 1,3-bis-(4-chlorophenyl)guanidine (CC04) | C₁₃H₁₁Cl₂N₃ | Chlorination | nih.gov |

| 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) | C₁₃H₁₀Cl₃N₃ | Chlorination | nih.gov |

| 1,3-bis(2-chlorophenyl)guanidine (CC15) | C₁₃H₁₁Cl₂N₃ | Chlorination | nih.gov |

| 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC05) | C₁₃H₁₁Cl₂N₃ | Chlorination | nih.gov |

| Chloroform | CHCl₃ | Chlorination | researchgate.net |

| Dichloroacetonitrile | C₂HCl₂N | Chlorination | researchgate.net |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O | Chlorination | ntu.edu.sg |

| Chlorinated DPG | Not specified | Monochloramination | ntu.edu.sg |

| Monoguanidine TPs | Not specified | Chlorination | ntu.edu.sg |

| Hydroxylated DPG | Not specified | Chlorination | ntu.edu.sg |

Environmental Occurrence, Fate, and Transport Research

Occurrence in Aquatic and Terrestrial Environmental Compartments

Studies have confirmed the widespread presence of DPG in water systems and soil, indicating its mobility and persistence.

DPG is frequently detected in urban runoff and surface waters, with concentrations often increasing during rain events which facilitate its transport from terrestrial sources. nih.govresearchgate.net

In a study of the Don River in the Greater Toronto Area, a highly urbanized watershed, both 6PPD-quinone and DPG were detected in all analyzed water samples. nih.govresearchgate.net During one rain event, DPG concentrations reached a peak of 0.52 µg/L a few hours after the storm began. nih.gov Another study identified DPG in 27 surface water samples at an average concentration of 0.2 µg/L. ufz.de Research in Washington State, USA, reported DPG in urban stormwater samples at a mean concentration of 0.54 ng/mL. nih.govacs.org Further studies in Canada, Japan, and Europe have also confirmed the presence of DPG in surface waters. nih.govacs.org

Table 1: Detection of 1,3-Diphenylguanidine (B1679371) in Stormwater and Surface Waters

| Location/Study | Water Type | Concentration | Notes |

|---|---|---|---|

| Don River, Toronto, Canada nih.govresearchgate.net | Urban River | Peak of 0.52 µg/L | Concentration peaked during a storm event. |

| 27 Surface Waters Study ufz.de | Surface Water | Average of 0.2 µg/L | --- |

| Washington State, USA nih.govacs.org | Urban Stormwater | Mean of 0.54 ng/mL | --- |

| Europe nih.govacs.org | Surface Water | ~0.1 ng/mL | --- |

The detection of DPG is not limited to surface waters; it has also been found in groundwater and treated drinking water, raising questions about its persistence through water treatment processes.

A study in China found DPG in tap water at concentrations ranging from 0.12 to 0.74 ng/mL. nih.govacs.org In Europe, DPG has been reported in groundwater at concentrations around 0.1 ng/mL. nih.govacs.org A 2023 study on drinking water from 20 locations reported a 100% detection frequency for DPG, with a median concentration of 4.3 ng/L and a maximum of 32.6 ng/L. acs.org This study also detected chlorinated byproducts of DPG, indicating that the compound can react with disinfectants used in water treatment. acs.orgnih.gov

Table 2: Detection of 1,3-Diphenylguanidine in Groundwater and Tap Water

| Location/Study | Water Type | Concentration Range/Value | Detection Frequency |

|---|---|---|---|

| China nih.govacs.org | Tap Water | 0.12–0.74 ng/mL | --- |

| Europe nih.govacs.org | Groundwater | ~0.1 ng/mL | --- |

| 20 Drinking Water Samples Study acs.org | Drinking Water | Median: 4.3 ng/L; Max: 32.6 ng/L | 100% |

Roadside soils are a significant sink for DPG, largely due to deposition from tire wear. A comprehensive study of 110 soil samples from the northeastern United States found DPGs to be the predominant chemical class among those tested, accounting for 63% of the total concentration. nih.gov The median concentrations ranged from 0.38 to 380 ng/g (dry weight). nih.gov Unsurprisingly, higher concentrations were found in soils collected from highways, rubberized playgrounds, and indoor parking lots compared to gardens and parks. nih.gov The compound is expected to be relatively immobile in soil due to a high estimated organic carbon-water (B12546825) partition coefficient (Koc), suggesting it adsorbs strongly to soil particles. nih.gov

Table 3: Concentration of Diphenylguanidines (DPGs) in Roadside Soils

| Location | Soil Type | Median Concentration (ng/g dry weight) | Key Finding |

|---|---|---|---|

| Northeastern United States nih.gov | Roadside Soils (110 samples) | 0.38 - 380 | DPGs were the most abundant of three chemical classes studied. |

| Highways, Rubberized Playgrounds nih.gov | High-impact areas | Higher Concentrations | Indicates a strong link to rubber products and vehicular traffic. |

Environmental Loading and Sources

The primary sources of DPG in the environment are directly linked to its use in manufacturing, with leaching from final products being a major release pathway.

DPG is known to leach from various rubber and polymeric products over time. researchgate.net This includes not only tires but also other items like footwear, molded goods, and even plumbing materials. nih.govnih.gov A 2023 study specifically investigated the contribution of plumbing polymer materials to DPG in drinking water. acs.org The research demonstrated that O-rings and seals made of polymeric materials can leach DPG and its chlorinated byproducts into the water they are in contact with. acs.org

There is a strong consensus in the scientific literature that tire wear particles (TWPs) are a major diffuse source of DPG in the environment. nih.govufz.denih.gov Tires can contain DPG at concentrations from 0.25% to 2.0% by weight. nih.gov As tires wear down on roadways, they release fine particles that contain DPG. nih.gov These particles accumulate on road surfaces and in adjacent soils and are washed into waterways by stormwater runoff. nih.govresearchgate.net Research has identified DPG as one of the highest intensity leachable compounds from tires, confirming that TWPs are a significant and continuous source of this chemical into the aquatic environment. ufz.de

Environmental Persistence and Bioavailability

Research indicates that 1,3-Diphenylguanidine exhibits persistence in the environment. It is not readily biodegradable in soil or water, suggesting a longer residence time in these compartments. nih.gov The primary route of its release into the environment is through waste streams associated with its manufacture and application in the rubber industry. nih.gov

Mobility and Sorption Characteristics in Environmental Media

The mobility of 1,3-Diphenylguanidine in the environment is largely dictated by its physicochemical properties. With a pKa of 10.12, DPG will exist predominantly in its protonated, cationic form in most environmental settings (pH 5-9). nih.gov This characteristic significantly influences its sorption behavior. Cations, in general, tend to adsorb more strongly to negatively charged particles like organic carbon and clay in soil and sediment. nih.gov

An estimated soil organic carbon-water partitioning coefficient (Koc) value of 5,900 suggests that DPG is expected to be immobile in soil. nih.gov This high sorption potential indicates that when released into terrestrial environments, DPG is likely to remain in the soil matrix with limited leaching into groundwater. Similarly, if released into aquatic systems, it is expected to adsorb to suspended solids and sediment. nih.gov

The following table summarizes the key physicochemical properties of 1,3-Diphenylguanidine that influence its environmental mobility and sorption.

| Property | Value | Implication for Environmental Mobility |

| pKa | 10.12 nih.gov | Exists primarily as a cation in the environment, enhancing sorption. |

| Estimated Koc | 5,900 nih.gov | Expected to be immobile in soil and adsorb to sediment in water. |

| Water Solubility | Sparingly soluble uninsubria.it | Limited dissolution in water, favoring partitioning to solid phases. |

| Estimated Henry's Law Constant | 7.1 x 10⁻¹² atm-cu m/mole nih.gov | Essentially non-volatile from water and moist soil surfaces. |

Pathways of Environmental Distribution and Dispersion

The primary pathway for the distribution of 1,3-Diphenylguanidine into the environment is through its use as a rubber accelerator, particularly in the tire industry. scilit.com Consequently, tire wear particles are a significant source of DPG in the environment. scilit.com These particles can be dispersed over wide areas, leading to the presence of DPG in various environmental compartments.

Studies have detected DPG in a range of environmental samples, highlighting its widespread distribution. It has been found in:

Indoor Dust: DPG is a common contaminant in indoor dust, with concentrations varying significantly across different countries and microenvironments such as offices and cars. researchgate.net

Surface Water: The compound has been detected in surface waters, including rivers and lakes. researchgate.net

Drinking Water: The presence of DPG has also been reported in tap water, indicating that conventional water treatment processes may not completely remove it. uninsubria.itresearchgate.net

Soil: Due to its immobility, soil in areas affected by tire wear and industrial activities can act as a sink for DPG. nih.gov

The following table presents a summary of reported concentrations of 1,3-Diphenylguanidine in various environmental media from a multi-country study.

| Country | Median Concentration in House Dust (ng/g) |

| Japan | 1300 researchgate.net |

| Greece | 940 researchgate.net |

| South Korea | 560 researchgate.net |

| Saudi Arabia | 440 researchgate.net |

| United States | 250 researchgate.net |

| Kuwait | 160 researchgate.net |

| Romania | 140 researchgate.net |

| Vietnam | 120 researchgate.net |

| Colombia | 100 researchgate.net |

| Pakistan | 33 researchgate.net |

| India | 26 researchgate.net |

Ecotoxicological Implications from a Chemical Perspective

The presence of 1,3-Diphenylguanidine in the environment raises concerns about its potential effects on ecosystems. The substance is recognized as being toxic to aquatic organisms. nih.gov Furthermore, studies have shown that chlorinated byproducts of DPG, which can form during water disinfection processes, may exert significant toxicity, including genotoxic effects. nih.gov

Predictive Ecotoxicology Using Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of chemicals based on their molecular structure. In ecotoxicology, QSARs are valuable for estimating the potential toxicity of chemicals to various organisms, thereby aiding in risk assessment and prioritizing substances for further testing. The development of QSAR models generally involves correlating the structural features of a group of chemicals with their observed toxicological effects.

While the principles of QSAR are well-established and widely applied in ecotoxicology for various classes of organic compounds, a specific, publicly available QSAR model for predicting the ecotoxicity of 1,3-Diphenylguanidine or other guanidine (B92328) derivatives was not identified in the reviewed literature. However, the general approach of QSAR modeling is applicable. Such a model would typically involve descriptors related to hydrophobicity (like log Kow), electronic properties, and molecular size to predict endpoints such as acute toxicity (e.g., LC50) in fish or invertebrates. Given that DPG exists as a cation, descriptors related to its charge and interaction potential would also be crucial in a relevant QSAR model. The development of robust QSAR models for guanidine-based compounds would be a valuable area for future research to enhance predictive ecotoxicology for this class of chemicals.

Studies on Uptake in Environmental Biota (e.g., Plant Species)

Research has demonstrated that 1,3-Diphenylguanidine can be taken up from the environment by plants, representing a potential pathway for its entry into the food chain. A key route of agricultural contamination is the deposition of tire wear particles onto soil and the use of reclaimed wastewater for irrigation. nih.gov

A study investigating the uptake of tire-derived compounds in commercial leafy vegetables from four different countries detected 1,3-Diphenylguanidine in the samples. nih.gov The maximum concentration found was 2.1 ng/g dry weight. nih.gov

In a controlled hydroponic experiment, lettuce plants exposed to DPG readily absorbed the compound. nih.govresearchgate.net The concentration of DPG in the lettuce leaves peaked after seven to ten days of exposure, reaching 2.29 µg/g, after which the concentration began to decline, suggesting metabolic processes within the plant. nih.govresearchgate.net The study also found that the plant metabolizes DPG, but the resulting transformation products can be more stable within the plant tissues than the parent compound. researchgate.net

The following table summarizes the findings of a hydroponic study on the uptake and metabolism of 1,3-Diphenylguanidine in lettuce.

| Parameter | Observation | Reference |

| Uptake | Readily taken up by lettuce roots and translocated to leaves. | nih.govresearchgate.net |

| Peak Concentration in Leaves | 2.29 µg/g after 7-10 days of exposure. | nih.govresearchgate.net |

| Metabolism | DPG is metabolized by the lettuce plant. | researchgate.net |

| Transformation Products | Metabolites can be more stable in leaves than the parent compound. | researchgate.net |

Analytical Chemistry and Advanced Characterization Techniques for 1,3 Diphenylguanidine Hemisulfate

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating 1,3-Diphenylguanidine (B1679371) from complex matrices prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 1,3-Diphenylguanidine. nih.govsielc.com Method development typically involves optimizing the separation on a reverse-phase column, such as a C18 column. acs.orgnih.gov The non-polar nature of DPG lends itself to this type of stationary phase. acs.org

A common challenge in the HPLC analysis of DPG is peak tailing and broadening due to its basic nature and strong interaction with the stationary phase. acs.org To overcome this, mobile phase modifiers are crucial. The addition of acids like formic acid or phosphoric acid to the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, helps to ensure sharp and symmetrical peaks. sielc.comacs.org For instance, the use of a mobile phase containing acetonitrile, water, and phosphoric acid has been demonstrated to be effective. sielc.com In methods where mass spectrometry is the detector, volatile buffers like ammonium (B1175870) formate (B1220265) are used. acs.orgnih.gov

Validation of HPLC methods is essential to ensure their accuracy and reliability. This includes assessing parameters such as linearity, precision, accuracy, and stability. For example, stability studies have shown that DPG in feed mixtures is stable for several weeks under specific storage conditions when analyzed by HPLC. nih.gov Analytical standards of 1,3-Diphenylguanidine with purities of ≥99.5% as determined by HPLC are commercially available for quantitative analysis and titrimetric applications. sigmaaldrich.com

Interactive Table: HPLC Method Parameters for 1,3-Diphenylguanidine Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., Ultra AQ C18, Newcrom R1) | sielc.comacs.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, phosphoric acid, ammonium formate) | sielc.comacs.orgnih.gov |

| Detection | UV-Vis | nih.gov |

| Purity Analysis | Assay of ≥99.5% achievable | sigmaaldrich.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of trace levels of 1,3-Diphenylguanidine, particularly in complex environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. acs.orgnih.govresearchgate.net This technique offers exceptional sensitivity and selectivity, allowing for quantification at parts-per-trillion levels. acs.orgnih.gov

A validated LC-MS/MS method for the determination of DPG in human urine has been developed. acs.orgnih.gov This method utilizes a C18 column for chromatographic separation followed by detection with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) positive-ionization mode. acs.orgnih.gov The MRM parameters, including precursor ion, product ions, declustering potential, and collision energy, are optimized to ensure the specific and sensitive detection of DPG. acs.orgnih.gov For instance, the precursor ion [M+H]⁺ for DPG is m/z 212.1. nih.gov

The method demonstrates excellent performance, with low limits of detection (LOD) and quantification (LOQ) in the range of 0.002–0.02 ng/mL and 0.005–0.05 ng/mL, respectively. acs.orgnih.govresearchgate.net Furthermore, it shows high accuracy, with recoveries ranging from 75.3% to 111%, and excellent precision, with intra- and inter-day variations being minimal. acs.orgnih.govresearchgate.net

Interactive Table: LC-MS/MS Parameters for Trace Analysis of 1,3-Diphenylguanidine

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govsemanticscholar.org |

| Precursor Ion (m/z) | 212.1182239 ([M+H]⁺) | nih.gov |

| Fragment Ions (m/z) | 77.038577, 94.065126, 119.060375 | nih.gov |

| Limit of Detection (LOD) in Urine | 0.02 ng/mL | nih.gov |

| Limit of Quantification (LOQ) in Urine | 0.05 ng/mL | nih.gov |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 1,3-Diphenylguanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of 1,3-Diphenylguanidine. nih.govchemicalbook.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of 1,3-Diphenylguanidine typically shows signals corresponding to the aromatic protons of the two phenyl groups and the protons of the amine and imine groups. chemicalbook.com The chemical shifts and coupling patterns of these protons are characteristic of the compound's structure. Similarly, the ¹³C NMR spectrum displays distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton. chemicalbook.com The identity of 1,3-diphenylguanidine can be confirmed by comparing its NMR spectra with reference spectra. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for the identification of functional groups and confirmation of the identity of 1,3-Diphenylguanidine. nih.gov

The IR spectrum of DPG exhibits characteristic absorption bands corresponding to the N-H and C=N stretching vibrations of the guanidine (B92328) core, as well as the C-H and C=C vibrations of the phenyl rings. nih.gov These spectral fingerprints are valuable for quality control and identification purposes.

UV-Vis spectroscopy is also employed for the characterization of 1,3-Diphenylguanidine. nih.gov The compound shows a maximum absorption in alcohol at approximately 251 nm. nih.gov This property can be utilized for quantitative analysis using a UV-Vis detector in HPLC.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for both the identification and quantification of 1,3-Diphenylguanidine. spectrabase.comufz.deufz.de When coupled with a separation technique like LC, it provides a powerful analytical tool. acs.orgnih.gov

In mass spectrometry, 1,3-Diphenylguanidine is typically ionized using electrospray ionization (ESI) in positive mode, forming a protonated molecule [M+H]⁺ at an m/z of approximately 212.11. ufz.de Further fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) experiments yields characteristic product ions. Common fragment ions observed include those at m/z 77 (phenyl cation), 94, and 119. nih.gov The specific fragmentation pattern serves as a structural fingerprint for the unequivocal identification of the compound.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the precursor and fragment ions, further increasing the confidence in the identification of 1,3-Diphenylguanidine.

High-Resolution Mass Spectrometry for Non-Targeted Screening

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying unknown compounds in complex mixtures without pre-selecting analytes of interest, a process known as non-targeted screening. This approach is invaluable for detecting contaminants, degradation products, or unexpected additives in various materials.

In the context of 1,3-Diphenylguanidine, HRMS, often coupled with liquid chromatography (LC), enables its tentative identification based on the highly accurate mass measurement of its molecular ion. In positive ion mode using electrospray ionization (ESI), 1,3-Diphenylguanidine (C₁₃H₁₃N₃) readily forms a protonated molecule, [M+H]⁺. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers allows for the determination of the ion's elemental composition with a high degree of confidence, distinguishing it from other co-eluting compounds with the same nominal mass.

The workflow for non-targeted screening typically involves:

Sample analysis using an LC-HRMS system to generate a total ion chromatogram.

Data processing to detect features (peaks) and record their accurate mass-to-charge ratio (m/z), retention time, and intensity.

Formula generation for detected m/z values using sophisticated algorithms that consider isotopic patterns.

Database searching against chemical libraries to match the experimental data with potential candidates. The exact mass of the [M+H]⁺ ion for 1,3-Diphenylguanidine would be a key identifier in this process.

While specific non-targeted screening studies for 1,3-Diphenylguanidine hemisulfate are not extensively documented in public literature, the principles of the technique are directly applicable. Its known use as a rubber additive makes it a potential candidate for identification in non-targeted analyses of tire-wear particles, recycled rubber materials, and environmental water or dust samples. nih.govacs.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃ |

| Monoisotopic Mass | 211.110947 g/mol |

| Ionization Mode | Positive Electrospray (ESI+) |

| Primary Adduct | [M+H]⁺ |

| Calculated Exact m/z of [M+H]⁺ | 212.11822 |

Isotope Dilution Mass Spectrometry for Accurate Quantification

For precise and accurate quantification, especially in complex matrices where matrix effects can suppress or enhance the analyte signal, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This technique involves "spiking" a sample with a known amount of a stable, isotopically labeled version of the target analyte to serve as an internal standard.

Several studies have successfully developed and validated IDMS methods for quantifying 1,3-Diphenylguanidine in environmental and biological samples like indoor dust and human urine. nih.govacs.orgresearchgate.netacs.org The most commonly used internal standard is deuterated 1,3-Diphenylguanidine (e.g., DPG-d10), where ten hydrogen atoms are replaced by deuterium. acs.org Since the labeled standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the labeled standard, highly accurate quantification can be achieved.

These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have demonstrated excellent sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low nanogram-per-milliliter (ng/mL) or nanogram-per-gram (ng/g) range. nih.govnih.gov The accuracy of these methods is confirmed through spike-recovery experiments, with recoveries often falling within the 75-111% range, showcasing the robustness of the IDMS approach for this compound. nih.govresearchgate.net

| Validation Parameter | Reported Value |

|---|---|

| Internal Standard | 1,3-Diphenylguanidine-d10 (DPG-d10) |

| Limit of Detection (LOD) | 0.02 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Spike-Recovery (Accuracy) | 102–111% |

| Intra-day Precision (%CV) | 0.47–2.08% |

| Inter-day Precision (%CV) | 1.03–3.76% |

Volumetric and Titrimetric Applications

Beyond sophisticated instrumentation, 1,3-Diphenylguanidine holds a significant place in classical analytical chemistry due to its chemical properties, particularly its basicity and stability.

Use as an Analytical Standard for Volumetric Solution Standardization

1,3-Diphenylguanidine is available in high purity (≥99.5%) and exists as a stable, non-hygroscopic solid, making it an excellent candidate for an analytical standard. sigmaaldrich.comsigmaaldrich.com It is widely used for the standardization of volumetric solutions, particularly acidic titrants. sigmaaldrich.comsigmaaldrich.com Standardization is a critical process in titrimetry where the exact concentration of a solution (the titrant) is determined by reacting it with a known quantity of a highly pure substance (the standard). The stability and high molecular weight of 1,3-Diphenylguanidine allow for the accurate preparation of standard solutions by weight. sigmaaldrich.com

Application as a Primary Standard for Acid Titrations

A primary standard is a reagent that meets stringent requirements: high purity, stability in air and during drying, non-hygroscopicity, high equivalent weight to minimize weighing errors, and solubility in the titration solvent. 1,3-Diphenylguanidine fulfills these criteria and is recognized as a primary standard for acids. chemicalbook.comnih.govchemicalbook.com

Due to its nature as a weak organic base, it is particularly well-suited for the titration of strong acids in non-aqueous solvents. gfschemicals.com Water can interfere with the titration of weak bases by competing for the acidic titrant, leading to indistinct endpoints. By performing the titration in a non-aqueous medium, such as glacial acetic acid or acetonitrile, the basicity of 1,3-Diphenylguanidine is enhanced, resulting in a much sharper and more easily detectable endpoint. gfschemicals.comslideshare.net The reaction involves the protonation of the guanidine group by the acid. The endpoint can be determined potentiometrically with a pH electrode or visually using an appropriate indicator.

Computational Chemistry and Molecular Modeling of 1,3 Diphenylguanidine Hemisulfate

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its intrinsic reactivity. Through quantum chemical calculations, it is possible to map out electron distribution, identify molecular orbitals, and predict how the molecule will interact with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For the 1,3-Diphenylguanidine (B1679371) (DPG) molecule, DFT calculations are instrumental in predicting its geometry, electronic properties, and reactivity. These calculations often employ functionals like B3LYP combined with basis sets such as 6-31+G(d,p) to provide accurate descriptions of molecular systems. researchgate.netmdpi.com

DFT calculations determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, representing nucleophilic sites, while the LUMO indicates the ability to accept electrons, representing electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Conceptual Output of DFT Calculations for 1,3-Diphenylguanidine Note: The following values are illustrative and represent typical outputs from DFT calculations for organic molecules.

| Computational Parameter | Description | Typical Predicted Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.9 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.5 D |

Computational mapping based on DFT calculations can precisely identify the most probable sites for chemical reactions. In a study investigating the oxidation of DPG by hydroxyl (HO·) and sulfate (B86663) (SO4-·) radicals, DFT was used to predict the points of attack. researchgate.net The calculations revealed that the ortho- and para-carbon atoms on the phenyl rings were particularly susceptible to attack by these radicals. researchgate.net

Furthermore, the calculations indicated that the abstraction of a hydrogen atom from the nitrogen atoms of the guanidine (B92328) core is a favorable reaction pathway. researchgate.net This process leads to the formation of a DPG radical, which can subsequently undergo further reactions, such as cyclization. researchgate.net These computational findings are crucial for understanding the degradation mechanisms of DPG in environmental or industrial processes.

Table 2: Predicted Favorable Reaction Sites on 1,3-Diphenylguanidine

| Molecular Site | Type of Predicted Reaction | Attacking Species Example | Reference |

|---|---|---|---|

| Ortho-Carbon (Phenyl Ring) | Radical Attack | HO·, SO4-· | researchgate.net |

| Para-Carbon (Phenyl Ring) | Radical Attack | HO·, SO4-· | researchgate.net |

| Nitrogen Atom (Guanidine Core) | Hydrogen Abstraction | HO·, SO4-· | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. These simulations are invaluable for understanding the conformational dynamics, intermolecular interactions, and behavior of compounds in different environments.

Quantum chemical calculations have shown that the DPG molecule preferentially exists as an asymmetric tautomer. researchgate.net MD simulations can further explore the conformational landscape of the DPG cation, revealing the flexibility of the phenyl rings and the guanidine core.

These simulations are particularly useful for studying how DPG molecules interact with each other. Experimental and theoretical studies have demonstrated that DPG is strongly associated in non-polar and low-polarity solvents, forming hydrogen-bonded cyclic self-associates, or dimers. researchgate.netresearchgate.net Computational simulations also indicate that DPG has a strong tendency to self-assemble in aqueous solutions. researchgate.net These self-assembly processes are driven by a combination of intermolecular forces.

Table 3: Key Intermolecular Interactions of 1,3-Diphenylguanidine

| Interaction Type | Description | Relevance to DPG |

|---|---|---|

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms (N, O). | Crucial for the formation of DPG dimers and self-associates. researchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl rings of DPG can engage in π–π stacking, contributing to self-assembly. researchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of molecular aggregates. |

The solubility and behavior of a compound are highly dependent on its interactions with the surrounding solvent molecules. MD simulations can model the solvation of the 1,3-Diphenylguanidine cation and its sulfate counter-ion in various solvents, providing a molecular-level understanding of the dissolution process.

Experimentally, the solubility of DPG has been determined in a range of organic solvents. researchgate.net The data shows a clear trend in solubility that depends on the nature of the solvent. researchgate.net MD simulations can complement this data by illustrating how solvent molecules arrange themselves around the DPG cation (the solvation shell) and by calculating the free energy of solvation, which is a key thermodynamic parameter related to solubility. For instance, the strong tendency of DPG to self-assemble in aqueous solution, as suggested by computational simulations, helps explain its limited solubility in water. researchgate.netchemicalbook.com

Table 4: Experimentally Determined Solubility Order of 1,3-Diphenylguanidine in Various Solvents This table reflects the qualitative ranking of solvents by their capacity to dissolve DPG, from highest to lowest.

| Rank | Solvent |

|---|---|

| 1 | Acetone (B3395972) |

| 2 | Ethyl acetate (B1210297) |

| 3 | n-Butanol |

| 4 | n-Propanol |

| 5 | Ethanol |

| 6 | i-Butanol |

| 7 | Acetonitrile (B52724) |

| 8 | Isopropanol |

| 9 | Toluene |

Data sourced from ResearchGate. researchgate.net

Machine Learning and Predictive Modeling in Chemical Systems

The integration of machine learning (ML) with computational chemistry is a rapidly advancing field that promises to accelerate the discovery and design of new chemical systems. acs.orgnih.govnih.gov ML models can be trained on large datasets generated from high-throughput DFT or MD calculations to create "hyper-predictive" models that can rapidly forecast the properties of new or unstudied compounds. sciencedaily.com

For a compound like 1,3-Diphenylguanidine hemisulfate, ML could be applied in several ways. For example, a neural network model could be trained to predict its solubility in a wide range of solvents based on a set of molecular descriptors and solvent properties. orientjchem.org Similarly, ML models could predict reactivity, toxicity, or other complex properties, significantly reducing the need for time-consuming quantum chemical calculations for every new derivative or condition. These approaches combine the accuracy of physics-based simulations with the efficiency of data-driven models. acs.orgnih.gov

Table 5: Conceptual Framework for a Machine Learning Model Predicting a Property of Guanidine Derivatives

| Model Component | Description | Example for DPG System |

|---|---|---|

| Input Features (Descriptors) | Numerical representations of molecular structure and properties. | Molecular Weight, Number of H-bond donors/acceptors, Calculated LogP, HOMO/LUMO energies. |

| Machine Learning Algorithm | The algorithm used to learn the relationship between inputs and outputs. | Feedforward Neural Network, Support Vector Machine, or Genetic Algorithm. acs.orgorientjchem.org |

| Training Data | A large dataset of known molecules with calculated or experimental properties. | A database of guanidine derivatives with DFT-calculated reactivity indices or experimentally measured solubilities. |

| Predicted Output | The property of interest that the model is trained to predict. | Predicted aqueous solubility, reaction rate constant, or binding affinity to a target. |

Prediction of Reaction Rate Constants Using Molecular Fingerprints and Chemical Descriptors

The prediction of reaction rate constants is a critical aspect of understanding the environmental fate of chemical compounds. For 1,3-Diphenylguanidine, computational methods have been used to quantify its reactivity with important radical species in aqueous environments. For instance, the second-order reaction rate constants for the reaction of DPG with hydroxyl (HO·) and sulfate (SO₄⁻·) radicals have been determined to be greater than 10⁹ M⁻¹ s⁻¹ researchgate.netnih.gov.

Machine learning models, which utilize molecular fingerprints and chemical descriptors, are increasingly being used to predict such reaction rate constants for a wide range of organic contaminants researchgate.net. Molecular fingerprints are representations of a molecule's structural features, which can be correlated with its reactivity. By training models on extensive datasets of known reaction rates, it is possible to predict the reactivity of new or less-studied compounds like this compound. This approach not only accelerates the assessment of chemical reactivity but also enhances the interpretability of the underlying mechanisms that dictate a molecule's behavior ibm.com.

| Radical Species | Second-Order Rate Constant (k) |

|---|---|

| Hydroxyl Radical (HO·) | > 10⁹ M⁻¹ s⁻¹ |

| Sulfate Radical (SO₄⁻·) | > 10⁹ M⁻¹ s⁻¹ |

Application of Machine Learning Models (e.g., Gradient Boosting) in Environmental Chemistry